molecular formula C11H19NO2 B172920 (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate CAS No. 115393-77-6

(S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate

Cat. No.: B172920
CAS No.: 115393-77-6
M. Wt: 197.27 g/mol
InChI Key: HYHWHEBWKXKPGG-SECBINFHSA-N
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Description

(S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-vinylpyrrolidine-1-carboxylate with a suitable chiral auxiliary or catalyst to achieve the desired stereochemistry. One common method involves the use of chiral ligands in asymmetric hydrogenation reactions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the vinyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Sodium hydride in tetrahydrofuran at -78°C.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-vinylpyrrolidine: A structurally similar compound with a vinyl group attached to the pyrrolidine ring.

    tert-butanesulfinamide: Another compound with a tert-butyl group, used in asymmetric synthesis.

Uniqueness

(S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate is unique due to its combination of a chiral center and a vinyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of chiral molecules and in studies of stereoselective processes.

Properties

IUPAC Name

tert-butyl (2S)-2-ethenylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHWHEBWKXKPGG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454645
Record name (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115393-77-6
Record name (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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